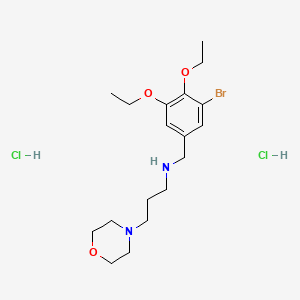
N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, also known as BDB or 3,4-methylenedioxy-N-benzylamphetamine, is a psychoactive drug that belongs to the amphetamine class. BDB is structurally similar to other amphetamines such as MDMA and MDA, but its effects on the brain and body are not as well understood.
Mechanism of Action
N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride acts on the central nervous system by increasing the release of serotonin and dopamine, two neurotransmitters that are involved in mood regulation and reward processing. N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride also inhibits the reuptake of these neurotransmitters, prolonging their effects. The exact mechanism of action of N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is not fully understood, but it is thought to involve the activation of serotonin and dopamine receptors.
Biochemical and Physiological Effects:
N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been shown to have both stimulant and hallucinogenic effects. It can cause feelings of euphoria, increased energy, and altered perception of time and space. N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride also has cardiovascular effects, such as increasing heart rate and blood pressure. It can also cause hyperthermia, dehydration, and electrolyte imbalances. Long-term use of N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride may lead to neurotoxicity and cognitive impairment.
Advantages and Limitations for Lab Experiments
N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has several advantages for lab experiments, such as its structural similarity to other amphetamines and its ability to cross the blood-brain barrier. However, N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has several limitations, such as its potential for neurotoxicity and the lack of research on its long-term effects. N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is also a controlled substance, which makes it difficult to obtain and use in research studies.
Future Directions
There are several future directions for N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride research, such as investigating its potential therapeutic uses for neurodegenerative diseases and exploring its effects on brain function and behavior. More research is needed to understand the long-term effects of N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride use and its mechanism of action. Developing new synthesis methods and improving the purity and yield of N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride could also facilitate further research.
Synthesis Methods
The synthesis of N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride involves several steps, including the reduction of 3,4-methylenedioxyphenyl-2-nitropropene with sodium borohydride, followed by the reaction of the resulting intermediate with benzyl bromide and morpholine. The final product is purified using column chromatography and recrystallization. The purity and yield of N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride can be improved by using different solvents and reaction conditions.
Scientific Research Applications
N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been used in scientific research to study its effects on the brain and behavior. It has been shown to have similar effects to MDMA, such as increasing serotonin and dopamine release and inhibiting their reuptake. N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has also been found to have neuroprotective properties and may be useful in treating neurodegenerative diseases such as Parkinson's and Alzheimer's.
properties
IUPAC Name |
N-[(3-bromo-4,5-diethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BrN2O3.2ClH/c1-3-23-17-13-15(12-16(19)18(17)24-4-2)14-20-6-5-7-21-8-10-22-11-9-21;;/h12-13,20H,3-11,14H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJSLNFAGXSHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCCCN2CCOCC2)Br)OCC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31BrCl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromo-4,5-diethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(4-methylphenyl)vinyl]-3-methylbenzamide](/img/structure/B5299310.png)
![4-(4-chlorophenyl)-1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-piperidinol](/img/structure/B5299315.png)
![6-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridazin-3(2H)-one](/img/structure/B5299334.png)
![((1S)-1-(1H-imidazol-4-ylmethyl)-2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)amine](/img/structure/B5299338.png)
![N-[1-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B5299340.png)
![2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine](/img/structure/B5299341.png)
![2-isobutyl-6-[(2-methylpyridin-3-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5299349.png)

![8-cyclopentyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5299368.png)

![1-methyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5299376.png)

![2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-N-propylaniline](/img/structure/B5299396.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(1-ethylpropyl)acetamide](/img/structure/B5299402.png)